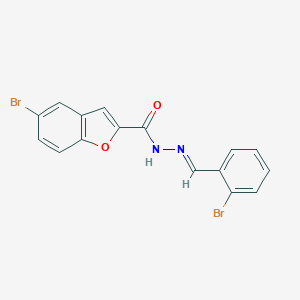![molecular formula C28H26BrN3OS B449054 11-(4-bromophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide CAS No. 371941-38-7](/img/structure/B449054.png)
11-(4-bromophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(4-bromophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities, including sedative, anxiolytic, and anticonvulsant properties. This particular compound is of interest due to its unique structure, which combines a bromophenyl group, a dimethyl group, and a carbothioamide moiety, potentially leading to novel pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-bromophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of o-phenylenediamine with a suitable diketone under acidic conditions to form the benzodiazepine core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-bromophenylboronic acid.
Addition of the Dimethyl and Carbothioamide Groups: The dimethyl group is introduced through alkylation reactions, while the carbothioamide moiety is added via a reaction with thiourea under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzodiazepine core, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s potential pharmacological activities make it a candidate for drug development. Its benzodiazepine core suggests possible applications as a sedative, anxiolytic, or anticonvulsant agent.
Medicine
In medicine, research into this compound could lead to the development of new therapeutic agents for the treatment of neurological disorders, anxiety, and epilepsy.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 11-(4-bromophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is likely similar to other benzodiazepines. It may act on the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The bromophenyl and carbothioamide groups may contribute to its binding affinity and specificity for certain receptor subtypes.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Clonazepam: Another benzodiazepine used primarily as an anticonvulsant.
Lorazepam: Known for its use in treating anxiety disorders.
Uniqueness
The uniqueness of 11-(4-bromophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide lies in its combination of a bromophenyl group, a dimethyl group, and a carbothioamide moiety
Propiedades
Número CAS |
371941-38-7 |
|---|---|
Fórmula molecular |
C28H26BrN3OS |
Peso molecular |
532.5g/mol |
Nombre IUPAC |
6-(4-bromophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide |
InChI |
InChI=1S/C28H26BrN3OS/c1-28(2)16-22-25(24(33)17-28)26(18-12-14-19(29)15-13-18)32(23-11-7-6-10-21(23)31-22)27(34)30-20-8-4-3-5-9-20/h3-15,26,31H,16-17H2,1-2H3,(H,30,34) |
Clave InChI |
SXAMVZCRYXBWLZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-({2-[(5-chloro-2-thienyl)methylene]hydrazino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B448971.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B448973.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N'-[(5-chloro-2-thienyl)methylene]acetohydrazide](/img/structure/B448974.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B448975.png)
![4-[2-(2-pyrazinylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B448977.png)

![Ethyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B448982.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-furylmethylene)hydrazino]carbonyl}vinyl)-3-fluorobenzamide](/img/structure/B448983.png)


![N'-(2-furylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B448994.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-naphthylmethylene)propanohydrazide](/img/structure/B448995.png)
![N'-[phenyl(2-pyridinyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B448997.png)
![3-bromo-N'-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}benzohydrazide](/img/structure/B448998.png)
